molecular formula C24H27N3O2S B2585899 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1797672-19-5

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2585899
M. Wt: 421.56
InChI Key: VHIWGKVLFCRLPN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains several functional groups and structural features, including a pyrazole ring, a thiophene ring, a cyclopropyl group, and a tetrahydropyran ring. These structural features could potentially influence the compound’s reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thiophene rings, the introduction of the cyclopropyl group, and the formation of the tetrahydropyran ring. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.



Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups and structural features. For example, the pyrazole and thiophene rings might undergo electrophilic aromatic substitution reactions, while the tetrahydropyran ring might undergo reactions typical of ethers.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar pyrazole and thiophene rings might increase the compound’s solubility in polar solvents, while the nonpolar cyclopropyl and tetrahydropyran groups might increase its solubility in nonpolar solvents.


Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry

  • Heterocyclic Compound Synthesis : Compounds with thiophene, pyrazole, and carboxamide functionalities are often explored for their utility in synthesizing novel heterocyclic compounds. Such molecules are of interest in medicinal chemistry for their diverse biological activities and potential as therapeutic agents. The reaction mechanisms, such as ANRORC rearrangements and 1,3-dipolar cycloadditions, provide pathways to synthesize complex heterocycles that could serve as leads in drug discovery (Ledenyova et al., 2018; Sowmya et al., 2018).

  • Antimicrobial and Antituberculosis Activity : Molecular frameworks containing thiophene and pyrazole units have been evaluated for their antimicrobial and antituberculosis properties. Design and synthesis of such compounds, followed by biological evaluation, can lead to the identification of new agents against various microbial infections and tuberculosis, showcasing their significance in addressing global health challenges (Jeankumar et al., 2013).

  • Anticancer Research : The structural motifs present in this compound are commonly found in molecules studied for anticancer activities. Research into compounds featuring similar structural elements, such as pyrazole and thiophene, has led to the identification of molecules with potential as anticancer agents, indicating that this compound could also be explored for such applications. The studies often involve synthesis, characterization, and evaluation of these compounds for their ability to inhibit cancer cell growth, providing insights into their mechanisms of action and therapeutic potential (Alam et al., 2016).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on the potential hazards associated with this compound.


Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in pharmaceutical research if it shows promising biological activity, or in materials science if it has unique physical or chemical properties.


properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c28-23(24(10-14-29-15-11-24)19-5-2-1-3-6-19)25-12-13-27-21(18-8-9-18)17-20(26-27)22-7-4-16-30-22/h1-7,16-18H,8-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIWGKVLFCRLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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